(2S)-1,4-Dioxane-2-methanamine hydrochloride
Overview
Description
(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chemical compound with the molecular formula C₅H₁₂ClNO₂ It is a derivative of 1,4-dioxane, a heterocyclic organic compound, and is characterized by the presence of a methanamine group attached to the dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1,4-Dioxane-2-methanamine hydrochloride typically involves the reaction of 1,4-dioxane with methanamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
(2S)-1,4-Dioxane-2-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanamine group can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of dioxane derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated dioxane derivatives.
Scientific Research Applications
(2S)-1,4-Dioxane-2-methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-1,4-Dioxane-2-methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A parent compound with similar structural features but lacking the methanamine group.
Methanamine: A simple amine that can be used as a precursor in the synthesis of (2S)-1,4-Dioxane-2-methanamine hydrochloride.
Other Dioxane Derivatives: Compounds with various functional groups attached to the dioxane ring.
Uniqueness
This compound is unique due to the presence of both the dioxane ring and the methanamine group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
[(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQNAKGJOGYMDZ-JEDNCBNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CO1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1523541-96-9 | |
Record name | 1,4-Dioxane-2-methanamine, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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